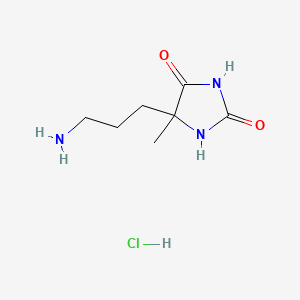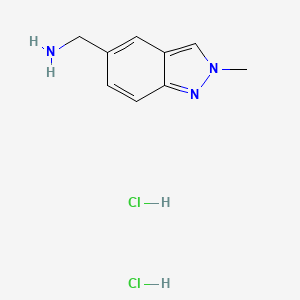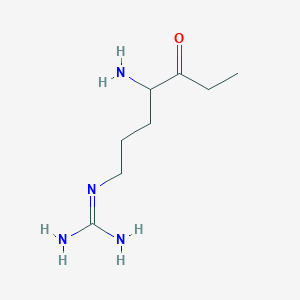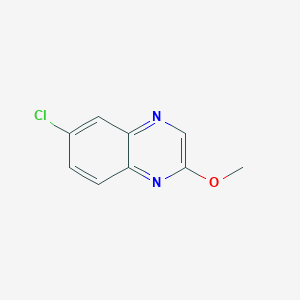![molecular formula C16H20N4S B13452648 [2-(2-methyl-1,3-thiazol-4-yl)ethyl][1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]amine](/img/structure/B13452648.png)
[2-(2-methyl-1,3-thiazol-4-yl)ethyl][1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-methyl-1,3-thiazol-4-yl)ethyl][1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]amine is a complex organic compound that features both thiazole and benzodiazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-methyl-1,3-thiazol-4-yl)ethyl][1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Moiety: Starting with 2-methylthiazole, the compound undergoes alkylation with an appropriate alkyl halide to introduce the ethyl group.
Formation of the Benzodiazole Moiety: 1-methyl-1H-1,3-benzodiazole is synthesized through a cyclization reaction involving o-phenylenediamine and formic acid.
Coupling Reaction: The final step involves coupling the thiazole and benzodiazole moieties through a nucleophilic substitution reaction, typically using a strong base like sodium hydride in an aprotic solvent such as dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization to ensure high yield and purity.
化学反応の分析
Types of Reactions
[2-(2-methyl-1,3-thiazol-4-yl)ethyl][1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or benzodiazole rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted thiazole or benzodiazole derivatives.
科学的研究の応用
Chemistry
In chemistry, [2-(2-methyl-1,3-thiazol-4-yl)ethyl][1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may act on specific molecular targets, offering new treatment options for various diseases.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of [2-(2-methyl-1,3-thiazol-4-yl)ethyl][1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in the desired biological effect.
類似化合物との比較
Similar Compounds
[2-(2-methyl-1,3-thiazol-4-yl)ethyl][1-(1H-1,3-benzodiazol-2-yl)ethyl]amine: Lacks the methyl group on the benzodiazole ring.
[2-(2-methyl-1,3-thiazol-4-yl)ethyl][1-(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]amine: Has a different alkyl group on the benzodiazole ring.
[2-(2-methyl-1,3-thiazol-4-yl)ethyl][1-(1-methyl-1H-1,3-benzodiazol-2-yl)propyl]amine: Contains a longer alkyl chain on the benzodiazole ring.
Uniqueness
The uniqueness of [2-(2-methyl-1,3-thiazol-4-yl)ethyl][1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]amine lies in its specific combination of thiazole and benzodiazole moieties, along with the particular alkyl groups attached. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C16H20N4S |
|---|---|
分子量 |
300.4 g/mol |
IUPAC名 |
1-(1-methylbenzimidazol-2-yl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]ethanamine |
InChI |
InChI=1S/C16H20N4S/c1-11(17-9-8-13-10-21-12(2)18-13)16-19-14-6-4-5-7-15(14)20(16)3/h4-7,10-11,17H,8-9H2,1-3H3 |
InChIキー |
HETDHJGZXWYDPE-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CS1)CCNC(C)C2=NC3=CC=CC=C3N2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetonitrile](/img/structure/B13452585.png)







![6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride](/img/structure/B13452621.png)

amino}-2-(3-chlorophenyl)acetic acid](/img/structure/B13452624.png)
amine](/img/structure/B13452625.png)
